
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C21H22N2O2S and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide is a derivative of 3,4-dihydroisoquinoline, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C18H19N3OS with a molecular weight of 325.43 g/mol. Its structure includes a sulfonamide group which is often associated with various biological activities including antibacterial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds derived from 3,4-dihydroisoquinoline. For instance, similar derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the regulation of apoptotic proteins and caspases .
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
7f | HCT116 | 6.76 | Apoptosis induction via caspase activation |
7f | A549 | 193.93 | Apoptosis and cell cycle arrest |
This compound | TBD | TBD | TBD |
Antimicrobial Activity
Compounds containing the isoquinoline structure have demonstrated antimicrobial properties. The sulfonamide moiety is particularly known for its efficacy against bacterial infections by inhibiting folate synthesis in bacteria. This suggests that this compound may exhibit similar activity .
Acaricidal Activity
Research has shown that certain tetrahydroisoquinoline derivatives possess acaricidal properties. The structure-activity relationship indicates that modifications in the aromatic ring can enhance biological activity significantly. This indicates a potential for developing acaricides from compounds like this compound .
Case Studies
- Anticancer Research : A study evaluated various derivatives of 3,4-dihydroisoquinoline against colorectal carcinoma cells (HCT116). Compounds similar to this compound exhibited IC50 values indicating potent anticancer activity.
- Antimicrobial Studies : Investigations into the antimicrobial effects of sulfonamides have shown that they effectively inhibit bacterial growth in vitro. This reinforces the hypothesis that our compound may share similar antimicrobial properties.
Aplicaciones Científicas De Investigación
Neurological Disorders
Research indicates that (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide may be effective in treating conditions such as Parkinson's disease and schizophrenia.
- Mechanism of Action : The compound appears to modulate neurotransmitter systems, particularly dopaminergic pathways, which are crucial in the pathophysiology of these disorders. In vivo studies have shown that it can improve locomotor activity in animal models treated with reserpine, a drug that induces Parkinsonian symptoms .
Antioxidant Activity
The compound has demonstrated antioxidant properties, which may contribute to its neuroprotective effects. Antioxidants are vital in combating oxidative stress, a factor implicated in neurodegenerative diseases.
Case Study 1: Parkinson's Disease Model
In a study involving animal models of Parkinson's disease, administration of this compound resulted in a significant increase in total ambulations compared to vehicle controls. The results indicated an improvement in motor function and reduced symptoms associated with dopamine depletion .
Dosage (mg/kg) | Total Ambulations | Statistical Significance |
---|---|---|
0 (Vehicle Control) | 1545 | - |
30 + Reserpine | 6222 | p < 0.001 |
3 + Reserpine | 1107 | p < 0.01 |
Case Study 2: Schizophrenia Treatment
Another study explored the compound's effects on schizophrenia-like symptoms induced by phencyclidine (PCP). Results indicated that treatment with the compound significantly reduced hyperactivity and other behavioral abnormalities associated with PCP administration .
Propiedades
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-26(25,17-13-19-8-2-1-3-9-19)22-14-6-7-15-23-16-12-20-10-4-5-11-21(20)18-23/h1-5,8-11,13,17,22H,12,14-16,18H2/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKBUAOVWFQSDX-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.